5-Fluoro-2-methoxy-4-methylbenzaldehyde

説明

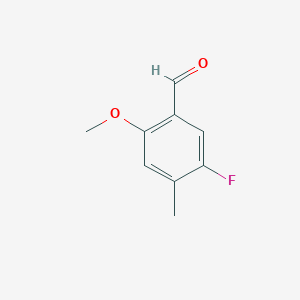

5-Fluoro-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing complex molecules, particularly in the development of fluorinated bioactive compounds . Its structural design combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which modulate reactivity and physicochemical properties, such as solubility and stability.

特性

分子式 |

C9H9FO2 |

|---|---|

分子量 |

168.16 g/mol |

IUPAC名 |

5-fluoro-2-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |

InChIキー |

NITRKSZVWHKTSE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1F)C=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 5-Fluoro-2-methoxy-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituent positions, functional groups, and properties.

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) : The fluorine at the 4-position (vs. 5 in the target compound) alters electronic distribution, reducing electron density at the aldehyde group. This may decrease electrophilicity compared to the 5-fluoro analog .

Functional Group Variations

- 5-Methoxy-2-methylbenzaldehyde (CAS 56724-09-5) : Replacing fluorine with a methoxy group at the 5-position increases electron density, favoring nucleophilic aromatic substitution but reducing resistance to oxidation .

- 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) : The acetylene group introduces sp-hybridized carbon, enabling click chemistry applications absent in the target compound .

Positional Isomerism

- 2-Fluoro-5-methoxybenzaldehyde : Swapping fluorine and methoxy positions (2 vs. 5) significantly impacts resonance effects. The 2-fluoro substituent may destabilize the aldehyde via ortho-directing effects, altering reactivity in condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。